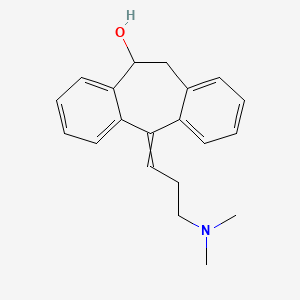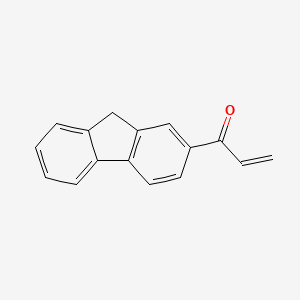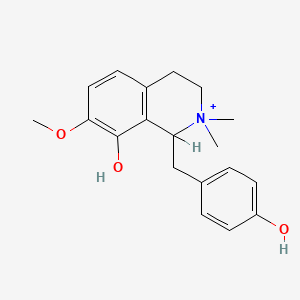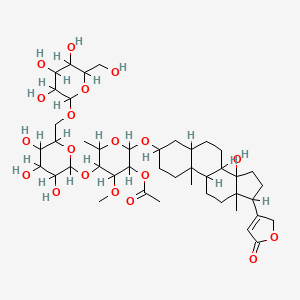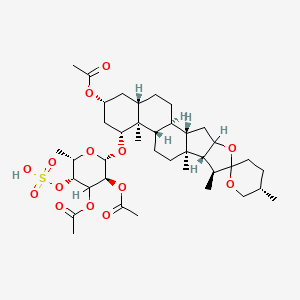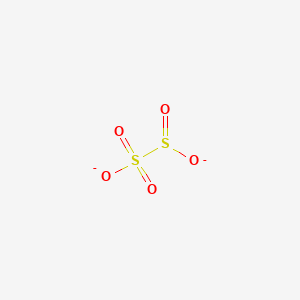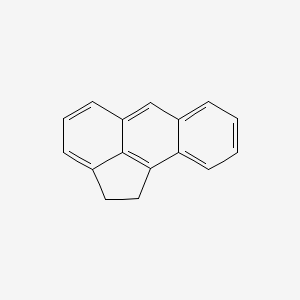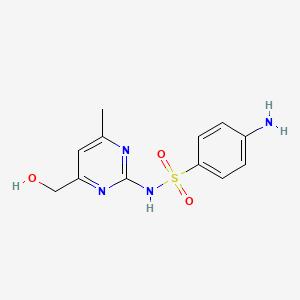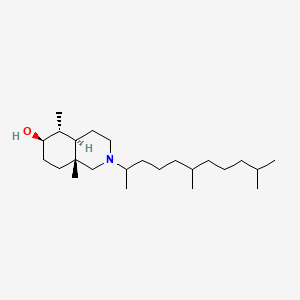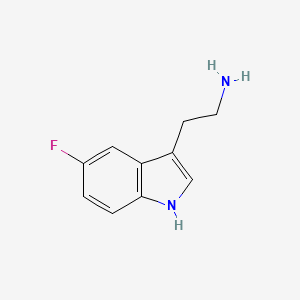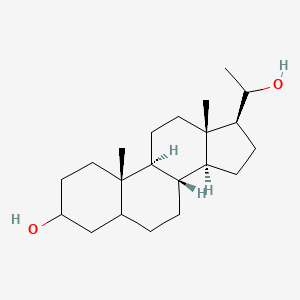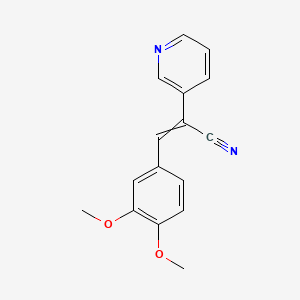
TYRPHOSTIN RG 13022
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrphostin RG 13022: is a non-phenolic tyrosine kinase inhibitor that specifically inhibits the autophosphorylation of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential antiproliferative effects, particularly in the context of cancer research .
準備方法
Synthetic Routes and Reaction Conditions: Tyrphostin RG 13022 can be synthesized through a series of organic reactions. The primary synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridineacetonitrile under basic conditions to form the desired acrylonitrile derivative . The reaction typically requires solvents like ethanol or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product yield and purity .
化学反応の分析
Types of Reactions: Tyrphostin RG 13022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic rings, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
科学的研究の応用
Tyrphostin RG 13022 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the mechanisms of enzyme inhibition
Biology: The compound is employed in cell biology to investigate the role of tyrosine kinases in cell signaling and proliferation
Medicine: this compound is studied for its potential therapeutic effects in cancer treatment, particularly in inhibiting the growth of breast cancer cells
作用機序
Tyrphostin RG 13022 exerts its effects by inhibiting the autophosphorylation of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival . The compound specifically targets the tyrosine kinase domain of EGFR, leading to a decrease in tyrosine phosphorylation and subsequent inhibition of cell growth .
類似化合物との比較
Tyrphostin AG 1478: Another tyrosine kinase inhibitor that targets EGFR but with different potency and selectivity.
Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) and is used in similar research contexts.
Tyrphostin AG 490: Targets Janus kinase 2 (JAK2) and is studied for its effects on cytokine signaling
Uniqueness: Tyrphostin RG 13022 is unique due to its high specificity for EGFR and its potent inhibitory effects on cancer cell proliferation. Its ability to inhibit multiple growth factor-stimulated pathways, including those stimulated by insulin and estrogen, sets it apart from other similar compounds .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride](/img/structure/B1197385.png)

